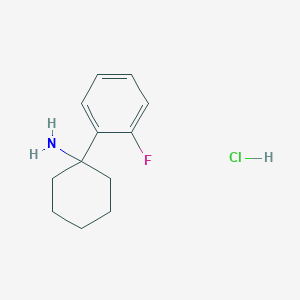

1-(2-Fluorophenyl)cyclohexan-1-amine hydrochloride

Description

1-(2-Fluorophenyl)cyclohexan-1-amine hydrochloride is a cyclohexane derivative featuring a primary amine group and a 2-fluorophenyl substituent attached to the cyclohexane ring. The compound exists as a hydrochloride salt, enhancing its stability and aqueous solubility compared to the free base form. The fluorine atom at the 2-position of the phenyl ring introduces electron-withdrawing effects, which may influence reactivity and intermolecular interactions .

Properties

IUPAC Name |

1-(2-fluorophenyl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-11-7-3-2-6-10(11)12(14)8-4-1-5-9-12;/h2-3,6-7H,1,4-5,8-9,14H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBCUAUYXAGZGTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC=C2F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125802-16-6 | |

| Record name | 1-(2-fluorophenyl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)cyclohexan-1-amine hydrochloride typically involves several steps. One common method starts with the reaction of cyclohexanone with 2-fluorobenzyl chloride in the presence of a base to form the intermediate 1-(2-fluorophenyl)cyclohexanone. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield 1-(2-fluorophenyl)cyclohexan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Chemical Reactions Analysis

1-(2-Fluorophenyl)cyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Scientific Research Applications

1-(2-Fluorophenyl)cyclohexan-1-amine hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activity, including interactions with various biological targets.

Medicine: Research is ongoing to explore its therapeutic potential in treating various medical conditions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Fluorine vs. Bromine Substituents

- 1-(3-Bromophenyl)cyclohexan-1-amine HCl () replaces fluorine with bromine, increasing molecular weight (290.62 vs. ~227.45 g/mol) and lipophilicity. Bromine’s larger atomic radius may enhance steric hindrance, affecting binding interactions in biological systems .

- 1-(4-Bromophenyl)cyclohexan-1-amine HCl () further demonstrates bromine’s impact on solubility, requiring specialized solvents like DMSO for handling .

Ether vs. Direct Linkage

- 2-(2-Fluorophenoxy)cyclohexan-1-amine HCl () incorporates an oxygen atom between the phenyl ring and cyclohexane.

Cyclohexane Ring Modifications

Ketone Functional Groups

- Fluorexetamine HCl () contains a cyclohexanone moiety, which introduces a polar ketone group. This feature distinguishes it from the target compound and may influence its pharmacokinetic profile, such as increased hydrogen-bonding capacity .

Contradictions and Limitations

- Discontinued Products : Some derivatives, like 1-(2-Fluorophenyl)hexan-1-amine HCl (), are discontinued, limiting accessibility for further study .

Biological Activity

1-(2-Fluorophenyl)cyclohexan-1-amine hydrochloride, a compound of interest in medicinal chemistry, has been the subject of various studies focusing on its biological activity. This article reviews its mechanism of action, biological targets, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a 2-fluorophenyl group and an amine functional group. The presence of fluorine is significant as it can enhance the compound's lipophilicity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine substitution is known to influence molecular interactions, potentially leading to enhanced biological effects. Specific pathways affected by this compound include:

- Receptor Binding : The compound may exhibit selective binding to certain receptor subtypes, influencing signaling pathways related to neurotransmission and cellular communication.

- Enzyme Inhibition : It has been suggested that this compound may act as an inhibitor for specific enzymes, which could be relevant in therapeutic contexts such as cancer treatment or neurodegenerative diseases .

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives of this compound have shown promising results in inhibiting cell growth in melanoma, breast, and lung cancer models. The structure-activity relationship (SAR) studies reveal that modifications in the cyclohexane ring or the phenyl substituent can significantly alter potency .

Neuroprotective Effects

Research has highlighted the potential neuroprotective effects of compounds with similar structures. For example, inhibitors of neutral sphingomyelinase 2 (nSMase2), a target implicated in neurodegenerative diseases like Alzheimer's, have shown that structural analogs can effectively reduce exosome release from neuronal cells, which is critical for maintaining cellular homeostasis . This suggests that this compound might also exhibit neuroprotective properties through similar mechanisms.

Case Studies and Experimental Findings

Several experimental studies have documented the biological activity of related compounds:

| Study | Compound | Target | IC50 (µM) | Effect |

|---|---|---|---|---|

| Study A | 1-(2-Fluorophenyl)cyclohexan-1-amine | nSMase2 | 10 | Inhibition of exosome release |

| Study B | Analog B | Topoisomerase IIα | 5 | Antiproliferative in cancer cells |

| Study C | Analog C | Various receptors | 15 | Modulation of neurotransmission |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.